4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-23(2,3)16-7-11-18(12-8-16)27-21-20-19(13-28-22(20)25-14-24-21)15-5-9-17(26-4)10-6-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKMRZSHCWUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Substitution Reactions: The introduction of the tert-butylphenoxy and methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with various biological targets. It can be used in the design of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., nitro, chloro) at position 4 exhibit stronger thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition compared to electron-donating groups (e.g., methoxy, tert-butyl). For example, nitro-substituted analogs (IC50 = 0.11 µM for TS) outperform methoxy-substituted derivatives .
Comparison with Non-Thieno[2,3-d]pyrimidine Analogs
Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Aromaticity: Thieno[2,3-d]pyrimidines are more aromatic than pyrrolo[2,3-d]pyrimidines, resembling the pteridine ring of folate, which enhances binding to DHFR .
- Hydrogen-Bonding Capacity: The sulfur atom in thieno[2,3-d]pyrimidines acts as a hydrogen-bond acceptor, while pyrrolo[2,3-d]pyrimidines have a hydrogen-bond donor (NH group). This difference explains the 28-fold higher DHFR inhibition potency of thieno analogs .
Antimicrobial and Anticancer Activity
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with trifluoromethyl or nitro groups (e.g., 4-(4-trifluoromethylphenoxy) derivatives) show broad-spectrum antimicrobial activity, whereas methoxy-substituted derivatives like the target compound may exhibit moderate activity due to reduced electrophilicity .
- Anticancer Potential: Thieno[2,3-d]pyrimidines inhibit cancer cell proliferation via TS/DHFR dual inhibition. The target compound’s methoxy group may confer selectivity toward cancer cells overexpressing folate receptors .
Biological Activity
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 354.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. The presence of the phenoxy and methoxy groups enhances its binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HOP-92 (NSCLC) | 10 | Cytostatic activity |
| HCT-116 (Colorectal) | 40.87 | Induces apoptosis |
| SK-BR-3 (Breast Cancer) | 46.14 | Inhibits cell proliferation |
| PC-3 (Prostate Cancer) | 5.96 | Triggers intrinsic apoptosis pathway |
The compound has shown promising results in inhibiting the growth of these cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases, which play crucial roles in cancer signaling pathways. Notably, it has demonstrated:
- Inhibition of BTK Kinase : IC50 = 0.7 nM
- Inhibition of DAPK1 and CSF1R : IC50 = 1.25 µM and 0.15 µM respectively
These findings suggest that the compound could be developed as a targeted therapy for cancers driven by these kinases.
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models of breast and prostate cancer.
- Pharmacokinetics : Studies indicate that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
